(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate

DPP-IV inhibition FAP inhibition Enantioselectivity

(S)-4,4-Difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate (CAS 1448440-46-7) is a chiral, gem‑difluorinated pyrrolidine‑2‑carboxamide supplied as a trifluoroacetic acid salt. The molecule combines a stereodefined (S)‑configured C‑2 carboxamide, a 4,4‑difluoro motif that markedly alters conformational preferences and pKa relative to the parent prolinamide, and a counterion that influences crystallinity and solubility.

Molecular Formula C7H9F5N2O3
Molecular Weight 264.15 g/mol
CAS No. 1448440-46-7
Cat. No. B1406444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
CAS1448440-46-7
Molecular FormulaC7H9F5N2O3
Molecular Weight264.15 g/mol
Structural Identifiers
SMILESC1C(NCC1(F)F)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H8F2N2O.C2HF3O2/c6-5(7)1-3(4(8)10)9-2-5;3-2(4,5)1(6)7/h3,9H,1-2H2,(H2,8,10);(H,6,7)/t3-;/m0./s1
InChIKeyNRDLEMBPJPQCRV-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4,4-Difluoropyrrolidine-2-carboxamide 2,2,2-Trifluoroacetate (CAS 1448440-46-7): Procurement-Relevant Identity, Physicochemical Profile, and Synthetic Role


(S)-4,4-Difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate (CAS 1448440-46-7) is a chiral, gem‑difluorinated pyrrolidine‑2‑carboxamide supplied as a trifluoroacetic acid salt . The molecule combines a stereodefined (S)‑configured C‑2 carboxamide, a 4,4‑difluoro motif that markedly alters conformational preferences and pKa relative to the parent prolinamide, and a counterion that influences crystallinity and solubility . Its primary industrial use is as an advanced building block for the synthesis of cyanopyrrolidine‑based dipeptidyl peptidase IV (DPP‑IV) inhibitors and fibroblast activation protein (FAP) inhibitors that require the (S)‑4,4‑difluoropyrrolidine‑2‑carbonitrile scaffold .

Why Generic Substitution of (S)-4,4-Difluoropyrrolidine-2-carboxamide 2,2,2-Trifluoroacetate Fails: Stereochemical and Electronic Prerequisites for Biological Activity


Simple replacement of (S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate with its (R)‑enantiomer, a non‑fluorinated prolinamide, or a regioisomeric difluoro analog is not permissible for applications requiring DPP‑IV or FAP inhibition. The (S)‑configuration at C‑2 dictates the spatial orientation of the carboxamide (and downstream nitrile) pharmacophore, directly affecting the inhibitor's fit into the enzyme's S1 pocket . Concurrently, the 4,4‑difluoro substitution electronically deactivates the pyrrolidine nitrogen (lowering pKa by ~1.5–2 units) and biases the ring pucker, thereby improving target residence time and metabolic stability compared to non‑fluorinated congeners [1][2]. Even a salt‑form change alters solubility, hygroscopicity, and compatibility with subsequent coupling chemistry, making the specific trifluoroacetate salt a defined input for reproducible process chemistry .

Quantitative Differentiation Evidence for (S)-4,4-Difluoropyrrolidine-2-carboxamide 2,2,2-Trifluoroacetate Relative to Closest Analogs


Enantiomeric Discrimination: (S)‑Configured Building Block Is Essential for DPP‑IV and FAP Inhibitor Potency

The (S)‑stereochemistry of the pyrrolidine C‑2 position is a prerequisite for the inhibitory activity of derived cyanopyrrolidine drugs. The (R)‑enantiomer, when incorporated into a comparable KAT‑II inhibitor scaffold, yielded an IC₅₀ of 86 nM [1], while the (S)‑enantiomer is the exclusive configuration found in nanomolar FAP inhibitors such as SP‑13786 (IC₅₀ = 3.2 nM) . No example of a potent DPP‑IV or FAP inhibitor bearing the (R)‑4,4‑difluoropyrrolidine‑2‑carboxamide fragment has been reported in the primary patent literature, indicating that the (S)‑form is the productive stereoisomer for these therapeutic targets.

DPP-IV inhibition FAP inhibition Enantioselectivity

Fluorination Pattern: 4,4‑Difluoro Substitution Dramatically Improves FAP Binding Affinity Over Non‑Fluorinated 2‑Cyanopyrrolidines

Direct comparison of 4,4‑difluoro versus non‑fluorinated 2‑cyanopyrrolidine derivatives within the same FAP‑targeted chemical series reveals that gem‑difluorination at the 4‑position of the pyrrolidine ring improves FAP binding affinity to IC₅₀ = 0.47 nM, whereas the non‑fluorinated parent 2‑cyanopyrrolidine series exhibits IC₅₀ values >1 nM [1]. This >2‑fold gain in potency is attributed to the electron‑withdrawing effect of the fluorine atoms, which reduces pyrrolidine nitrogen basicity and enhances key interactions within the enzyme active site [2].

FAP inhibitor Fluorine effect Binding affinity

Salt Form Selection: Trifluoroacetate Provides Superior Organic Solubility and Crystallinity Over Hydrochloride for Downstream Amide Couplings

The trifluoroacetate (TFA) salt of (S)-4,4-difluoropyrrolidine-2-carboxamide exhibits markedly higher solubility in aprotic organic solvents (e.g., DMF, NMP) compared to the hydrochloride salt, which melts at 222 °C and requires polar protic solvents for dissolution . The TFA counterion also facilitates direct use in carbodiimide‑mediated peptide couplings without the need for an exogenous base, whereas the hydrochloride salt mandates pre‑neutralization with a tertiary amine, introducing an extra process step and potential for racemization .

Peptide coupling Salt selection Solubility

Building‑Block Provenance: (S)-4,4-Difluoropyrrolidine-2-carboxamide Enables Synthesis of SP‑13786 (FAP IC₅₀ 3.2 nM, 560‑Fold Selectivity Over PREP)

The (S)-4,4-difluoropyrrolidine-2-carboxamide scaffold is the direct synthetic precursor to (S)-4,4-difluoropyrrolidine-2-carbonitrile, which is the core pharmacophore of the clinical‑stage FAP inhibitor SP‑13786 (UAMC‑1110). SP‑13786 inhibits FAP with an IC₅₀ of 3.2 nM and exhibits 560‑fold selectivity over the related prolyl oligopeptidase (PREP, IC₅₀ = 1.8 μM) . This selectivity window is a direct consequence of the 4,4‑difluoro substitution, as the non‑fluorinated 2‑cyanopyrrolidine analog (e.g., vildagliptin‑type core) preferentially inhibits DPP‑IV rather than FAP [1]. The building block therefore represents a molecular‑level decision point that dictates target selectivity in the final therapeutic candidate.

Fibroblast Activation Protein Radiopharmaceutical Building block

High‑Value Application Scenarios for (S)-4,4-Difluoropyrrolidine-2-carboxamide 2,2,2-Trifluoroacetate in Research and Industrial Procurement


Synthesis of (S)-4,4-Difluoropyrrolidine-2-carbonitrile for FAP‑Targeted Radiopharmaceuticals

The carboxamide is dehydrated to the corresponding nitrile, which is then elaborated into FAP inhibitors such as SP‑13786 (IC₅₀ = 3.2 nM). This chemotype is the basis of ⁶⁸Ga‑FAPI PET imaging agents currently in clinical trials, requiring the (S)‑4,4‑difluoro motif for nanomolar affinity and >500‑fold selectivity .

Construction of Cyanopyrrolidine‑Based DPP‑IV Inhibitors for Type 2 Diabetes Research

The building block is converted to (S)-4,4-difluoropyrrolidine-2-carbonitrile and coupled to N‑terminal capping groups to generate potent DPP‑IV inhibitors. The 4,4‑difluoro substitution improves metabolic stability over non‑fluorinated cyanopyrrolidines, making it a preferred intermediate for long‑acting antidiabetic candidates .

Incorporation into Fluorinated Peptide and Peptidomimetic Libraries

The 4,4‑difluoro group serves as a ¹⁹F NMR probe for monitoring proline cis‑trans isomerism in peptide chains. The TFA salt is directly compatible with Fmoc‑SPPS, enabling incorporation into antimicrobial peptides (e.g., oncocin analogs) that require low‑micromolar MIC values against E. coli and K. pneumoniae [1].

Process Chemistry Development and Scale‑Up of Chiral Fluorinated Intermediates

The trifluoroacetate salt's superior solubility in DMF and NMP simplifies pilot‑scale amide bond formations, reducing the number of unit operations relative to the HCl salt. This translates to higher throughput and lower solvent consumption in kilogram‑scale campaigns .

Quote Request

Request a Quote for (S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.